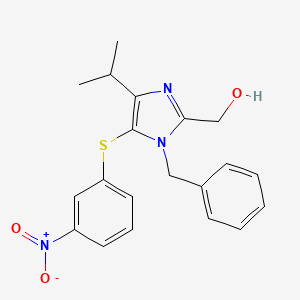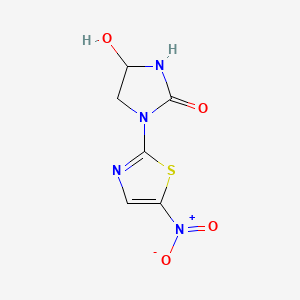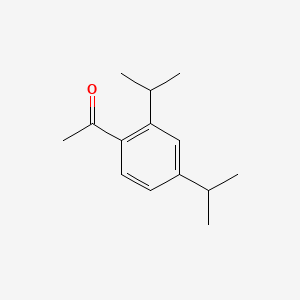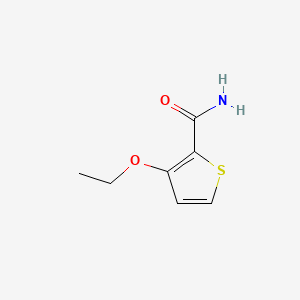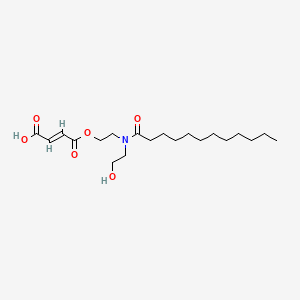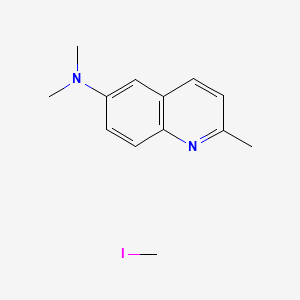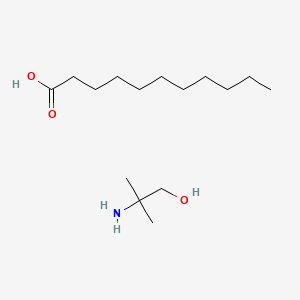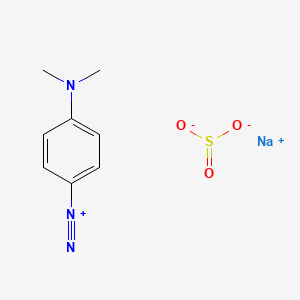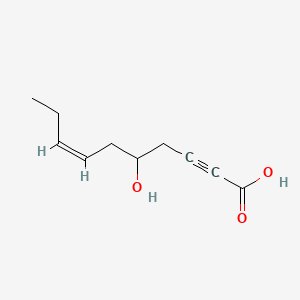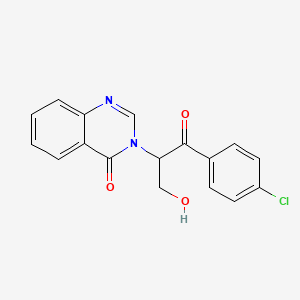
3-Hydroxy-2-(4-oxo-3,4-dihydroquinazolin-3-yl)-4'-chloropropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(4-oxo-3,4-dihydroquinazolin-3-yl)-4’-chloropropiophenone is a complex organic compound that features a quinazolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(4-oxo-3,4-dihydroquinazolin-3-yl)-4’-chloropropiophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions to form the quinazolinone ring.
Introduction of the Chloropropiophenone Moiety: The quinazolinone intermediate is then reacted with 4-chloropropiophenone under basic conditions to introduce the chloropropiophenone group.
Hydroxylation: Finally, the compound is hydroxylated at the appropriate position using a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Hydroxy-2-(4-oxo-3,4-dihydroquinazolin-3-yl)-4’-chloropropiophenone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-Hydroxy-2-(4-oxo-3,4-dihydroquinazolin-3-yl)-4’-chloropropiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Hydroxy-2-(4-oxo-3,4-dihydroquinazolin-3-yl)-4’-chloropropiophenone involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The chloropropiophenone moiety may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid
- (2S)-2β-[3-[(4-Oxo-3,4-dihydroquinazolin)-3-yl]-2-oxopropyl]-3α-hydroxypiperidine-1-carboxylic acid ethyl ester
Uniqueness
3-Hydroxy-2-(4-oxo-3,4-dihydroquinazolin-3-yl)-4’-chloropropiophenone is unique due to the presence of both the quinazolinone core and the chloropropiophenone moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
特性
CAS番号 |
108664-54-6 |
|---|---|
分子式 |
C17H13ClN2O3 |
分子量 |
328.7 g/mol |
IUPAC名 |
3-[1-(4-chlorophenyl)-3-hydroxy-1-oxopropan-2-yl]quinazolin-4-one |
InChI |
InChI=1S/C17H13ClN2O3/c18-12-7-5-11(6-8-12)16(22)15(9-21)20-10-19-14-4-2-1-3-13(14)17(20)23/h1-8,10,15,21H,9H2 |
InChIキー |
SSTCVWYHONZIIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C(CO)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


